5-Chloro-2-fluoro-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated aromatic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s interactions with its targets can lead to a variety of cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylbenzaldehyde. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzaldehyde typically involves the halogenation of 4-methylbenzaldehyde. The process includes the introduction of chlorine and fluorine atoms to the benzene ring under controlled conditions. Common reagents used in this synthesis include chlorine gas and fluorinating agents such as hydrogen fluoride or fluorine gas. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar halogenation techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed:
Oxidation: 5-Chloro-2-fluoro-4-methylbenzoic acid.
Reduction: 5-Chloro-2-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluoro-4-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-Chloro-2-fluoro-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Chloro-2-fluoro-4-methylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Chloro-2-fluoro-4-methylbenzene: Similar structure but without the aldehyde group.
Uniqueness: 5-Chloro-2-fluoro-4-methylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both chlorine and fluorine atoms, along with the aldehyde group, makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWUQDEWJIGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.